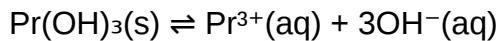


Introduction to Praseodymium Hydroxide Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025


Compound of Interest

Compound Name: *Praseodymium hydroxide*

Cat. No.: *B095349*

[Get Quote](#)

Praseodymium hydroxide, $\text{Pr}(\text{OH})_3$, is a sparingly soluble inorganic compound.^{[1][2]} Like other rare earth hydroxides, its low solubility in aqueous solutions is a key characteristic.^[2] The solubility product constant (K_{sp}) is a critical parameter that quantitatively describes the equilibrium between the solid **praseodymium hydroxide** and its constituent ions in a saturated solution. The dissolution equilibrium is represented by the following equation:

The K_{sp} expression for this equilibrium is:

$$K_{\text{sp}} = [\text{Pr}^{3+}][\text{OH}^-]^3$$

A smaller K_{sp} value indicates lower solubility.^[3] The K_{sp} of **praseodymium hydroxide** is of significant interest in various fields, including materials science, geochemistry, and pharmacology, where the controlled precipitation or dissolution of praseodymium compounds is essential.

Quantitative Data: Solubility Product of Praseodymium Hydroxide

The solubility product of **praseodymium hydroxide** has been determined and is reported in various chemical handbooks and databases. The accepted value at standard conditions (25 °C) is presented in the table below.

Compound Name	Chemical Formula	Solubility Product (K _{sp}) at 25°C
Praseodymium Hydroxide	Pr(OH) ₃	3.39 × 10 ⁻²⁴

This value is consistently reported across multiple reliable sources.

Experimental Protocols for K_{sp} Determination

The determination of the K_{sp} for a sparingly soluble hydroxide like **praseodymium hydroxide** typically involves preparing a saturated solution and then measuring the concentration of one of its ions. Titration is a common and effective method for this purpose.^{[4][5][6]}

General Principle: Titration of a Saturated Solution

The fundamental principle involves the titration of a known volume of a saturated **praseodymium hydroxide** solution with a standardized strong acid, such as hydrochloric acid (HCl). The acid neutralizes the hydroxide ions (OH⁻) present in the solution. By determining the concentration of OH⁻ ions at equilibrium, the concentration of Pr³⁺ ions can be calculated based on the stoichiometry of the dissolution reaction, and subsequently, the K_{sp} can be determined.

Detailed Experimental Protocol: Potentiometric Titration

This protocol outlines a potentiometric titration method for the determination of the K_{sp} of **praseodymium hydroxide**. Potentiometric titration allows for a precise determination of the equivalence point by monitoring the pH of the solution as the titrant is added.

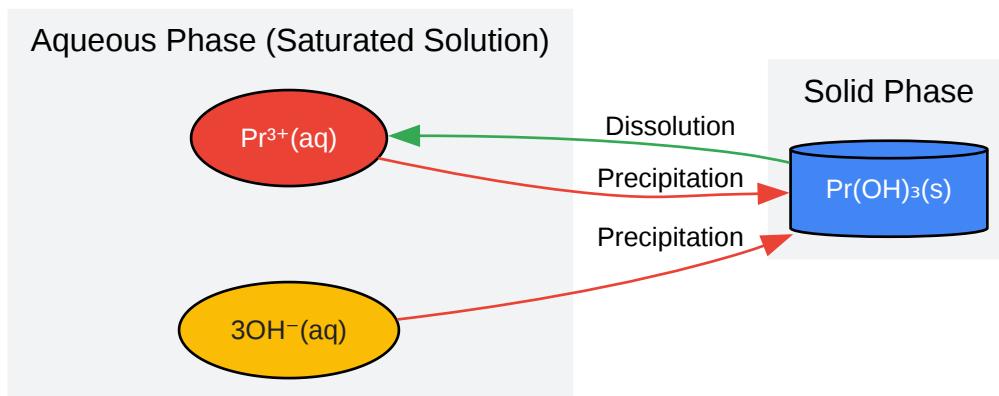
Materials and Reagents:

- Praseodymium(III) nitrate (Pr(NO₃)₃) or another soluble praseodymium salt
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)
- Deionized water, boiled to remove dissolved CO₂

- pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Buret, pipettes, and volumetric flasks
- Filtration apparatus (e.g., Buchner funnel and filter paper or a syringe filter)

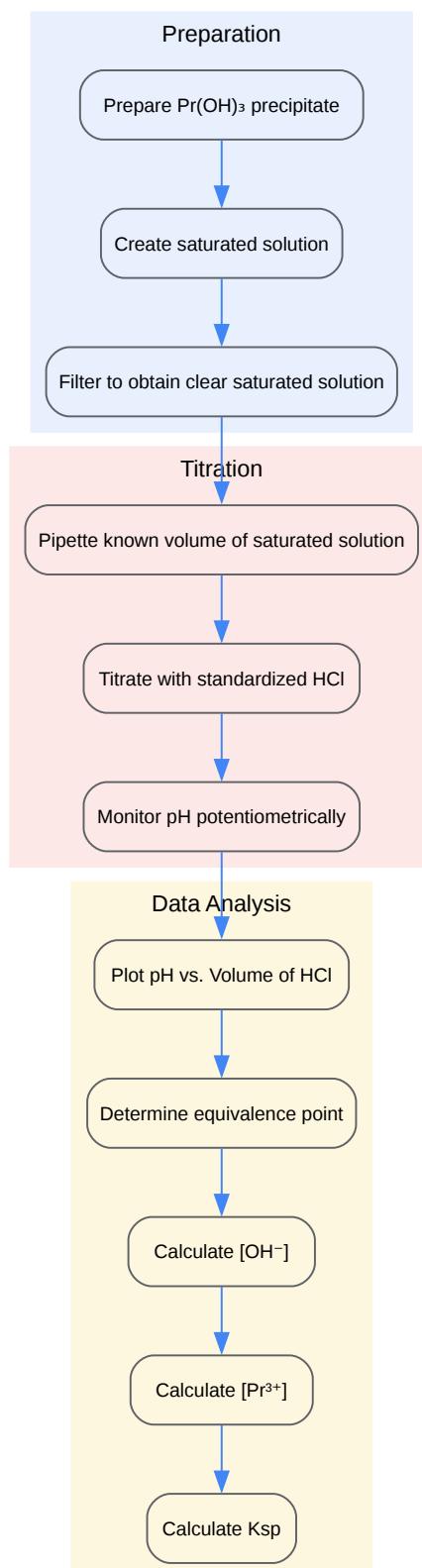
Procedure:

- Preparation of **Praseodymium Hydroxide** Precipitate:
 - Dissolve a known amount of praseodymium(III) nitrate in deionized water to create a solution of approximately 0.1 M.
 - Slowly add a stoichiometric excess of standardized NaOH solution while stirring to precipitate **praseodymium hydroxide**: $\text{Pr}(\text{NO}_3)_3(\text{aq}) + 3\text{NaOH}(\text{aq}) \rightarrow \text{Pr}(\text{OH})_3(\text{s}) + 3\text{NaNO}_3(\text{aq})$
 - Continue stirring the suspension for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached between the solid and the dissolved ions.
- Preparation of the Saturated Solution:
 - Filter the **praseodymium hydroxide** suspension to separate the solid from the supernatant.
 - Wash the precipitate with small portions of deionized water to remove any excess soluble ions.
 - Transfer the solid **praseodymium hydroxide** to a clean flask and add deionized water. Stir the mixture vigorously for several hours to create a saturated solution.
 - Allow the solid to settle, and then carefully filter a portion of the supernatant. This filtrate is the saturated solution of **praseodymium hydroxide**.
- Potentiometric Titration:


- Accurately pipette a known volume (e.g., 50.00 mL) of the saturated **praseodymium hydroxide** solution into a beaker.
- Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
- Immerse the calibrated pH electrode in the solution.
- Fill a buret with the standardized HCl solution.
- Record the initial pH of the saturated solution.
- Add the HCl titrant in small increments (e.g., 0.5 mL), recording the pH after each addition. As the equivalence point is approached (indicated by a rapid change in pH), reduce the increment size (e.g., 0.1 mL) to obtain a more precise determination.
- Continue the titration past the equivalence point.

• Data Analysis:

- Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
- Determine the equivalence point from the graph. This is the point of steepest inflection. A first or second derivative plot can be used for a more accurate determination.
- At the equivalence point, the moles of H^+ added are equal to the moles of OH^- initially present in the sample of the saturated solution. $\text{moles of } \text{OH}^- = M_{\text{HCl}} \times V_{\text{HCl}}$ (at equivalence point)
- Calculate the concentration of OH^- in the saturated solution: $[\text{OH}^-] = (\text{moles of } \text{OH}^-) / V_{\text{sample}}$
- From the stoichiometry of the dissolution of $\text{Pr}(\text{OH})_3$, the concentration of Pr^{3+} is one-third of the OH^- concentration: $[\text{Pr}^{3+}] = [\text{OH}^-] / 3$
- Calculate the solubility product constant (K_{sp}): $K_{\text{sp}} = [\text{Pr}^{3+}][\text{OH}^-]^3$


Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of **praseodymium hydroxide** solubility and its experimental determination.

[Click to download full resolution via product page](#)

Caption: Dissolution and precipitation equilibrium of **praseodymium hydroxide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for K_{sp} determination by potentiometric titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Praseodymium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 2. Rare Earth Hydroxide - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. rmfabicon.wordpress.com [rmfabicon.wordpress.com]
- 6. haslag.us [haslag.us]
- To cite this document: BenchChem. [Introduction to Praseodymium Hydroxide Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095349#praseodymium-hydroxide-solubility-product-ksp\]](https://www.benchchem.com/product/b095349#praseodymium-hydroxide-solubility-product-ksp)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com